
3-(Difluoromethoxy)-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a methyl group (-CH3) attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methylbenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst . The reaction is usually carried out under reflux conditions in an organic solvent like acetone .
Industrial Production Methods
Industrial production of 3-(Difluoromethoxy)-4-methylbenzaldehyde may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(Difluoromethoxy)-4-methylbenzoic acid.
Reduction: 3-(Difluoromethoxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit the epithelial-mesenchymal transition (EMT) process by affecting the TGF-β1/Smad signaling pathway, which is relevant in the context of pulmonary fibrosis .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
3-(Difluoromethoxy)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an aldehyde group.
Uniqueness
3-(Difluoromethoxy)-4-methylbenzaldehyde is unique due to the presence of both a difluoromethoxy group and a methyl group on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
3-(difluoromethoxy)-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-2-3-7(5-12)4-8(6)13-9(10)11/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMARRCBSVGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)
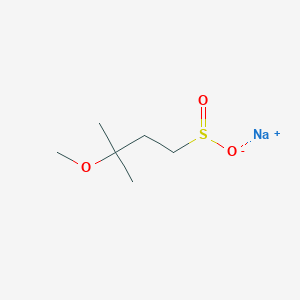
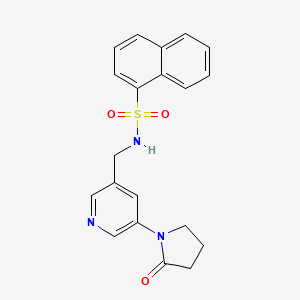
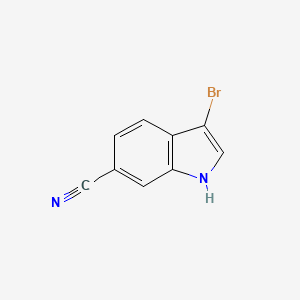
![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)
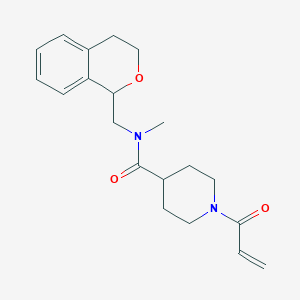
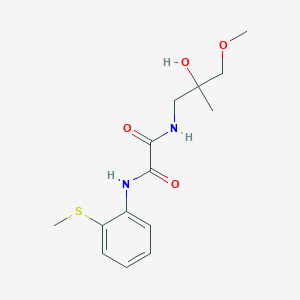
![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)
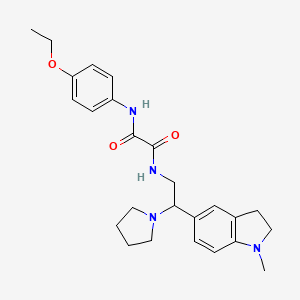
![7-(2-hydroxyethyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2963463.png)
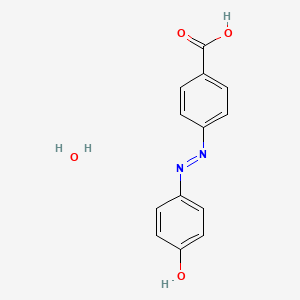
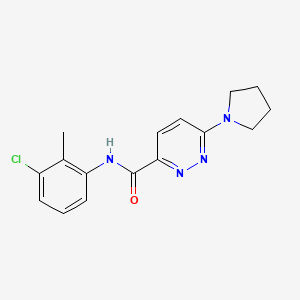
![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)
![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)
